3,4-Dimethoxybenzyl isocyanate

Quality Control Analytical Chemistry Process Development

3,4-Dimethoxybenzyl isocyanate (C10H11NO3; MW 193.20 g/mol) is an arylalkyl isocyanate featuring a benzyl isocyanate core substituted with methoxy groups at the 3- and 4-positions. Commercially available at 95–97% purity from major suppliers , it exhibits a density of 1.184 g/mL and a refractive index of n20/D 1.5470 at 25 °C.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 87665-57-4
Cat. No. B1346119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxybenzyl isocyanate
CAS87665-57-4
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN=C=O)OC
InChIInChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)5-10(9)14-2/h3-5H,6H2,1-2H3
InChIKeyDHMDAJLTEKDQBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxybenzyl Isocyanate (CAS 87665-57-4): Technical Baseline and Procurement Specifications


3,4-Dimethoxybenzyl isocyanate (C10H11NO3; MW 193.20 g/mol) is an arylalkyl isocyanate featuring a benzyl isocyanate core substituted with methoxy groups at the 3- and 4-positions. Commercially available at 95–97% purity from major suppliers , it exhibits a density of 1.184 g/mL and a refractive index of n20/D 1.5470 at 25 °C . The compound is classified under GHS as Acute Tox. 4 (oral, dermal, inhalation), Respiratory Sens. 1, and Skin Sens. 1 , mandating strict handling protocols. Its reactivity profile is defined by the electrophilic N=C=O group, which undergoes nucleophilic addition with amines, alcohols, and thiols to yield ureas, carbamates, and thiocarbamates, respectively [1].

Why 3,4-Dimethoxybenzyl Isocyanate Cannot Be Replaced by Generic Benzyl Isocyanates


Benzyl isocyanates are not functionally interchangeable due to the profound impact of aromatic substitution on electrophilicity, steric accessibility, and downstream molecular properties. The 3,4-dimethoxy substitution pattern in the target compound introduces a strong electron-donating resonance effect (+M) that modulates the isocyanate carbon's electrophilicity, influencing reaction kinetics and yields with nucleophiles compared to unsubstituted or mono-substituted analogs [1]. Furthermore, the veratryl (3,4-dimethoxybenzyl) moiety is a privileged scaffold in medicinal chemistry, imparting specific pharmacokinetic and target-binding characteristics to derived ureas and carbamates that cannot be replicated by simpler benzyl or phenyl isocyanates [2]. The position of methoxy groups is critical; regioisomers such as 2,4-dimethoxybenzyl isocyanate exhibit different steric environments and electronic distributions, leading to divergent reactivity and biological outcomes in synthesized libraries .

Quantitative Differentiation of 3,4-Dimethoxybenzyl Isocyanate from Closest Analogs


Density and Refractive Index: Key Purity and Quality Control Parameters

The physical properties of 3,4-dimethoxybenzyl isocyanate serve as primary identifiers for purity assessment and batch consistency, differentiating it from its regioisomers and close structural analogs. The target compound exhibits a density of 1.184 g/mL and refractive index of 1.5470 at 25 °C . In contrast, the 2,4-dimethoxybenzyl regioisomer has a lower density of 1.159 g/mL and a significantly lower refractive index of 1.5330 . Similarly, 3,4-dimethoxyphenyl isocyanate, which lacks the benzylic methylene spacer, displays a higher density of 1.204 g/mL . These quantitative differences are critical for in-process control and final product release testing.

Quality Control Analytical Chemistry Process Development

Regioisomeric Selectivity in Reactivity: Influence of Methoxy Positioning on Electrophilicity

The 3,4-dimethoxy substitution pattern induces a distinct electronic environment compared to the 2,4-regioisomer. The 2,4-dimethoxy arrangement presents significant steric hindrance around the benzylic position due to the ortho-methoxy group, which can impede nucleophilic attack on the isocyanate carbon . The 3,4-dimethoxy pattern, lacking this ortho interaction, is expected to exhibit faster reaction kinetics with sterically demanding amines. While direct comparative kinetic data (k_rel) for this specific pair is not published, class-level inference based on established Hammett σ+ parameters for 3,4-dimethoxy (-0.27) versus 2,4-dimethoxy (-0.50) substitution supports a predicted difference in electrophilicity and reactivity of the resulting isocyanates [1].

Synthetic Chemistry Reaction Kinetics Structure-Activity Relationship

Purity Thresholds: Ensuring Reproducibility in Sensitive Applications

For research applications where trace impurities can confound biological assays or affect polymerization outcomes, the specified purity of 3,4-dimethoxybenzyl isocyanate is a critical differentiator. Major suppliers provide this compound at ≥97% purity, as verified by GC or HPLC . In comparison, some generic benzyl isocyanate offerings are provided at lower purity levels (e.g., ≥95%) without the same analytical rigor in the certificate of analysis . This 2% absolute purity difference translates to a 40% reduction in potential impurity burden (from 5% down to 3%), a significant margin when working at sub-millimolar concentrations in biological assays .

Reproducibility Procurement Standards Medicinal Chemistry

Safety Profile: Respiratory Sensitization Risk Differentiates from Non-Sensitizing Analogs

The GHS hazard classification of 3,4-dimethoxybenzyl isocyanate includes Respiratory Sensitization Category 1 (Resp. Sens. 1, H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled) . This is a critical safety differentiator from the 3,4-dimethoxyphenyl isocyanate analog, which, while also hazardous, does not carry the Resp. Sens. 1 classification . Furthermore, compared to benzyl isocyanate, which is classified as Fatal if inhaled (H330) and Causes severe skin burns and eye damage (H314), the 3,4-dimethoxybenzyl derivative presents a different and more manageable risk profile focused on sensitization [1].

EHS Compliance Occupational Safety Risk Assessment

Storage Stability: Requirement for Refrigeration Ensures Long-Term Reactivity

The recommended storage condition for 3,4-dimethoxybenzyl isocyanate is 2-8°C . This requirement is a practical differentiator from the more robust 3,4-dimethoxyphenyl isocyanate, which is typically stored at room temperature . The need for cold storage implies a higher susceptibility to thermal decomposition or polymerization for the benzyl derivative, likely due to the increased lability of the benzylic isocyanate group. Procurement decisions must account for this, as the 3,4-dimethoxybenzyl variant necessitates access to validated refrigerated storage and may have a shorter shelf-life, impacting inventory management and cost-of-ownership.

Inventory Management Shelf-Life Reagent Stability

Defined Application Scenarios for 3,4-Dimethoxybenzyl Isocyanate Based on Verified Differentiators


Synthesis of Veratryl-Containing Ureas for CNS-Targeted Medicinal Chemistry Programs

The 3,4-dimethoxybenzyl (veratryl) group is a common pharmacophore in central nervous system (CNS) agents, including certain dopamine receptor ligands and acetylcholinesterase inhibitors. The high purity (97%) and correct regioisomeric identity of 3,4-dimethoxybenzyl isocyanate ensure that the resulting ureas have the intended 3D-conformation and electronic profile for target engagement, as supported by class-level SAR principles [1]. The use of the correct 3,4-regioisomer is critical, as the 2,4-analog would generate compounds with different binding modes and potentially reduced CNS penetration [2].

Preparation of Functionalized Polyurethanes with Tailored Hydrolytic Stability

In polymer chemistry, the introduction of 3,4-dimethoxybenzyl groups via isocyanate coupling can modulate the hydrolytic stability and mechanical properties of polyurethane materials. The distinct electronic and steric profile of the 3,4-dimethoxybenzyl isocyanate, compared to phenyl or 4-methoxybenzyl isocyanates , allows for the fine-tuning of polymer degradation rates. The stringent purity specification [1] is essential here to prevent cross-linking side reactions caused by impurities, ensuring reproducible polymer molecular weights and polydispersity indices.

Design of Isocyanate-Based Activity-Based Probes (ABPs) for Serine Hydrolase Profiling

Isocyanates can serve as reactive warheads in activity-based probes (ABPs) targeting serine hydrolases. The 3,4-dimethoxybenzyl isocyanate offers a balance of electrophilicity and steric bulk that can be tuned for selectivity within the enzyme family . However, the Resp. Sens. 1 classification [1] requires that any research group pursuing this application implements stringent safety protocols, including the use of a chemical fume hood and appropriate respiratory protection. This safety requirement differentiates its handling from less hazardous warheads like carbamates or sulfonyl fluorides.

Controlled Functionalization of Amine-Terminated Surfaces for Biosensor Development

For the covalent attachment of biomolecules (e.g., DNA, antibodies) to amine-functionalized surfaces, 3,4-dimethoxybenzyl isocyanate can be used to create a stable urea linkage. Its density and refractive index provide convenient, non-destructive metrics for verifying the quality of the reagent prior to use in expensive surface functionalization steps. Furthermore, the requirement for cold storage [1] must be factored into the workflow to ensure the isocyanate remains active; a degraded reagent will result in low surface coverage and poor biosensor performance.

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